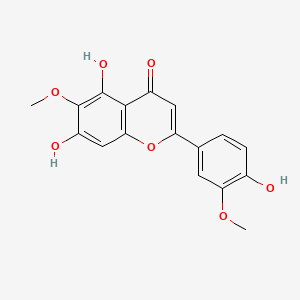

Jaceosidin

Description

This compound has been reported in Disynaphia multicrenulata, Stylidocleome brachycarpa, and other organisms with data available.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAAQZFBFGEBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171022 | |

| Record name | Jaceosidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-97-7 | |

| Record name | Jaceosidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jaceosidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jaceosidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACEOSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Jaceosidin: A Technical Guide to its Multi-Faceted Mechanism of Action in Cancer Cells

Executive Summary: Jaceosidin, a natural flavone predominantly isolated from plants of the Artemisia genus, has demonstrated significant anti-cancer properties across a range of human malignancies.[1] This document provides a comprehensive technical overview of its mechanism of action for researchers, scientists, and drug development professionals. This compound exerts its anti-neoplastic effects through a multi-pronged approach, including the induction of apoptosis and cell cycle arrest, and the inhibition of metastasis. These effects are orchestrated by modulating key cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS), which subsequently impacts the PI3K/Akt, MAPK, and NF-κB signaling cascades. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative efficacy data, details common experimental protocols, and visualizes the core pathways involved.

Core Anti-Cancer Mechanisms of this compound

This compound's efficacy in cancer therapy stems from its ability to intervene in fundamental processes of cancer cell survival, proliferation, and spread.

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A primary mechanism of this compound-induced cell death is the activation of the mitochondrial-dependent apoptotic pathway.[2][3] This process is initiated by a decrease in the mitochondrial membrane potential, a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c then activates a cascade of cysteine-aspartate proteases (caspases). Specifically, this compound treatment leads to the cleavage and activation of initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. This cascade is further regulated by the Bcl-2 family of proteins, where this compound has been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.

Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, although the specific phase can vary depending on the cancer type.

-

G0/G1 Phase Arrest: In gastric cancer cells, this compound causes arrest in the G0/G1 phase. This is achieved by up-regulating the expression of cell cycle inhibitors p21 and p27, while simultaneously down-regulating the expression of key proteins that drive G1 progression, such as Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6. This inhibition is often linked to the suppression of the Akt signaling pathway.

-

G2/M Phase Arrest: In endometrial and bladder cancer cells, this compound induces a G2/M phase arrest. This mechanism involves the modulation of the ERK/ATM/Chk1/2 pathway, which leads to the inactivation of the Cdc2-cyclin B1 complex, a critical regulator of the G2/M transition. In some lung cancer models, this compound directly interacts with Damage-Specific DNA Binding Protein 1 (DDB1), leading to the downregulation of CDK1/Cyclin B1 levels and subsequent G2/M arrest.

Inhibition of Metastasis (Migration and Invasion)

This compound significantly curtails the metastatic potential of cancer cells by inhibiting their migration and invasion capabilities. This is accomplished through the modulation of at least two distinct pathways:

-

Wnt/β-catenin Pathway: In gastric cancer, this compound inhibits the Wnt-3a/GSK-3β/β-catenin signaling pathway. This leads to the upregulation of E-cadherin, which enhances cell-cell adhesion, and the downregulation of N-cadherin and β-catenin, which are associated with an invasive phenotype.

-

miR-34c-3p/Integrin α2β1 Axis: In non-small cell lung cancer (NSCLC), this compound upregulates the expression of the tumor-suppressive microRNA, miR-34c-3p. This microRNA then binds to and inhibits the expression of integrin α2β1, a cell-surface receptor involved in cell adhesion and migration, thereby reducing the metastatic ability of NSCLC cells.

Key Signaling Pathway Modulation

The anti-cancer effects of this compound are rooted in its ability to modulate a network of interconnected signaling pathways, often initiated by the induction of oxidative stress.

Central Role of Reactive Oxygen Species (ROS)

In many cancer cell types, such as gastric adenocarcinoma, this compound's primary action is the accumulation of intracellular ROS. This increase in oxidative stress serves as a critical upstream event that triggers apoptosis, cell cycle arrest, and the modulation of downstream signaling pathways. The central role of ROS is confirmed by experiments where pre-treatment with an antioxidant like N-acetyl cysteine (NAC) reverses the anti-cancer effects of this compound. Interestingly, this compound appears to exhibit pro-oxidant activity in cancer cells while having an anti-oxidant effect in normal cells, highlighting a degree of cancer-selectivity.

PI3K/Akt Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is frequently deregulated in cancer. This compound is a potent inhibitor of this pathway. It has been shown to suppress the phosphorylation, and therefore the activation, of both PI3K and its primary downstream target, Akt, in glioblastoma, oral, and gastric cancer cells. Inhibition of Akt phosphorylation prevents the activation of its downstream effectors, including p70S6K (involved in protein synthesis) and GSK3β (involved in cell migration), contributing significantly to this compound's anti-proliferative and anti-metastatic effects.

MAPK and STAT3/NF-κB Pathway Regulation

This compound also exerts complex regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in stress responses and apoptosis. In gastric and breast cancer cells, this compound treatment leads to the phosphorylation and activation of pro-apoptotic kinases p38 and JNK, while simultaneously down-regulating the pro-survival kinase ERK. This differential regulation shifts the cellular balance towards apoptosis.

The activation of the MAPK pathway and the accumulation of ROS often converge on the STAT3 and NF-κB signaling pathways. This compound has been shown to down-regulate the expression of phosphorylated STAT3 and NF-κB, transcription factors that control the expression of genes involved in inflammation, survival, and proliferation.

Quantitative Efficacy Data

The anti-proliferative and anti-metastatic effects of this compound have been quantified in various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|

| H1975 | Non-Small Cell Lung Cancer | 9.19 ± 1.90 µM | |

| A549 | Non-Small Cell Lung Cancer | 12.71 ± 0.91 µM | |

| H1299 | Non-Small Cell Lung Cancer | 21.88 ± 3.28 µM | |

| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 µM |

| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 µM | |

Table 2: Effect of this compound on NSCLC Cell Migration

| Cell Line | This compound Conc. (µM) | Time (h) | Cell Mobility (%) | Source |

|---|---|---|---|---|

| A549 | 0 | 12 | 17.18 ± 0.55 | |

| 6 | 12 | 12.31 ± 1.39 | ||

| 12 | 12 | 7.54 ± 0.86 | ||

| 24 | 12 | 5.42 ± 0.63 | ||

| H1975 | 0 | 24 | 54.50 ± 7.23 | |

| - | 24 | 43.81 ± 2.58 | ||

| - | 24 | 32.59 ± 2.34 | ||

| - | 24 | 16.08 ± 4.63 |

Note: Concentrations for H1975 were not explicitly matched to mobility data in the source material but showed a dose-dependent decrease.

Table 3: this compound-Induced Apoptosis in MCF-7 Breast Cancer Cells (48h Treatment)

| This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Source |

|---|---|---|---|

| 20 | ~7 | ~17 |

| 40 | ~36 | ~40 | |

Experimental Methodologies

The findings described in this guide are based on a series of standard in vitro assays. The following are generalized protocols for the key experiments cited.

Cell Culture and Treatment

Human cancer cell lines (e.g., A549, T98G, AGS, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the media at various concentrations for specified time periods (e.g., 24, 48 hours).

Cell Viability (MTT) Assay

To determine cytotoxicity, cells are seeded in 96-well plates and treated with this compound. Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at ~570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

For apoptosis, treated cells are harvested, washed, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes). For cell cycle analysis, cells are fixed in cold ethanol and stained with PI in the presence of RNase. Stained cells are analyzed on a flow cytometer to quantify the percentage of cells in different apoptotic stages or cell cycle phases (Sub-G1, G0/G1, S, G2/M).

Western Blot Analysis

Treated cells are lysed to extract total proteins. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, p-Akt, Akt, Cyclin D1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

-

Wound Healing Assay: A confluent monolayer of cells is scratched to create a "wound." The rate at which cells migrate to close the wound is monitored and photographed over time.

-

Transwell Assay: For migration, cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and cells that have migrated to the bottom of the insert are fixed, stained, and counted. For invasion, the insert is pre-coated with Matrigel, which mimics the extracellular matrix.

Contrasting Effects: Pro-Angiogenic Properties

A critical consideration for drug development is this compound's reported effect on angiogenesis. While anti-cancer agents are typically sought for their anti-angiogenic properties, at least one study has shown that this compound promotes angiogenesis in endothelial cells. It was found to stimulate the proliferation, migration, and tubulogenesis of human umbilical vascular endothelial cells (HUVECs). This pro-angiogenic effect is mediated through the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream PI3K/Akt/NF-κB signaling pathway. This finding presents a significant paradox, as a compound that inhibits cancer cell growth but potentially promotes the formation of new blood vessels could have complex and possibly counterproductive effects in a tumor microenvironment.

Conclusion and Future Directions

This compound is a promising natural compound with a robust, multi-faceted mechanism of action against cancer cells. Its ability to induce apoptosis and cell cycle arrest while inhibiting metastasis through the modulation of ROS, PI3K/Akt, and MAPK signaling pathways makes it an attractive candidate for further investigation. However, its pro-angiogenic activity in non-cancerous endothelial cells is a critical aspect that requires thorough investigation.

Future research should focus on:

-

In vivo studies to validate the anti-tumor efficacy and safety of this compound in animal models.

-

Resolving the angiogenesis paradox: Determining whether the pro-angiogenic effect is observed in the context of a tumor microenvironment and if it negates the anti-cancer benefits.

-

Combination therapies: Exploring the potential of this compound to sensitize cancer cells to conventional chemotherapies or targeted agents, such as its ability to overcome osimertinib resistance in lung cancer.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion, which are vital for clinical translation.

References

Jaceosidin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceosidin is a flavone, a class of secondary metabolites, predominantly found in plants of the Artemisia genus. It has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects, primarily through the modulation of key cellular signaling pathways such as ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2.[1][2]

Anti-Cancer Activity

This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving cell cycle arrest and the induction of apoptosis through the modulation of critical signaling pathways.

Quantitative Data: Anti-Cancer Effects of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HSC-3 | Oral Squamous Cell Carcinoma | MTT Assay | IC50 | 82.1 µM | [3][4] |

| Ca9.22 | Oral Squamous Cell Carcinoma | MTT Assay | IC50 | 97.5 µM | [3] |

| Hec1A | Endometrial Cancer | Cell Growth Assay | Inhibition | More potent than cisplatin | |

| BGC823 | Gastric Cancer | Cell Cycle Analysis | G2/M Arrest | Dose-dependent increase | |

| SH-SY5Y | Neuroblastoma | MTT Assay | IC50 | 160 µM (co-applied with cisplatin) |

Signaling Pathways in Anti-Cancer Activity

ATM-Chk1/2 Pathway and G2/M Cell Cycle Arrest:

This compound has been shown to induce G2/M phase cell cycle arrest in endometrial cancer cells. This is achieved through the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 1/2 (Chk1/2) signaling cascade. Activation of ATM-Chk1/2 leads to the phosphorylation and inactivation of Cdc25C. Inactivated Cdc25C is unable to dephosphorylate and activate the Cdc2-cyclin B1 complex, a key regulator of the G2/M transition, resulting in cell cycle arrest at this phase.

Experimental Protocols: Anti-Cancer Assays

MTT Assay for Cell Viability:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: Anti-Inflammatory Effects of this compound

| Cell Line/Model | Stimulant | Measured Parameter | Effect of this compound | Result | Reference |

| BV-2 Microglia | LPS | Nitric Oxide (NO) Production | Inhibition | IC50 = 27 ± 0.4 µM | |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Inhibition | ~90.7% inhibition at 40 µM | |

| L929 Fibroblasts | H₂O₂ | NF-κB mRNA expression | Down-regulation | Dose-dependent | |

| L929 Fibroblasts | H₂O₂ | TNF-α mRNA expression | Down-regulation | Dose-dependent | |

| SCI Mouse Model | - | IL-6 and TNF-α protein levels | Reduction | Significant decrease |

Signaling Pathways in Anti-Inflammatory Activity

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.

Experimental Protocols: Anti-Inflammatory Assays

Nitric Oxide (NO) Assay (Griess Test):

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages or BV-2 microglial cells and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress-induced cellular damage.

Quantitative Data: Antioxidant Effects of this compound

| Assay | Method | Result | Reference |

| LDL Oxidation | TBARS Assay | IC50 = 10.2 µM | |

| DPPH Radical Scavenging | Spectrophotometry | 82.0 ± 4.9% DPPH radicals remained at 100 µM | |

| Oxidative Stress in L929 Cells | TOS/TAS Measurement | Significantly decreased TOS and increased TAS at 50 and 100 µM |

Experimental Protocols: Antioxidant Assays

DPPH Radical Scavenging Assay:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix 100 µL of the this compound solution with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects, primarily through its anti-inflammatory actions in the central nervous system. It has been shown to inhibit the activation of microglia, the resident immune cells of the brain, which play a crucial role in neuroinflammation. By suppressing microglial activation, this compound reduces the production of neurotoxic inflammatory mediators.

Conclusion

This compound is a promising natural flavonoid with a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational understanding of the molecular mechanisms underlying the diverse pharmacological effects of this compound, offering valuable insights for the scientific and drug development communities. Further research is warranted to fully elucidate its therapeutic potential and to explore its clinical applications.

References

- 1. This compound, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Jaceosidin in Inflammation: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceosidin, a flavone found predominantly in the Asteraceae family, notably in the genus Artemisia, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are of particular interest for the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of inflammation, offering a valuable resource for researchers and drug development professionals. The document summarizes key quantitative data, details common experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Signaling Pathways Modulated by this compound in Inflammation

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades that are crucial for the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Under basal conditions, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit the NF-κB pathway at multiple points. It can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit. This ultimately leads to a decrease in the expression of NF-κB target genes.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. These kinases form a three-tiered cascade that culminates in the activation of transcription factors such as activator protein-1 (AP-1), which in turn regulates the expression of inflammatory genes.

This compound has been demonstrated to modulate MAPK signaling, although the effects can be cell-type specific. In some contexts, this compound inhibits the phosphorylation of ERK1/2, which can lead to the downregulation of downstream targets like COX-2. It has also been shown to affect the phosphorylation of JNK and p38, further contributing to its anti-inflammatory profile.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to a receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent activation of gene transcription.

This compound has been shown to interfere with this pathway by inhibiting the phosphorylation of STAT proteins, particularly STAT1 and STAT3. By blocking STAT activation, this compound can suppress the expression of inflammatory genes regulated by this pathway.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: IC50 Values of this compound for Inhibition of Inflammatory Mediators

| Inflammatory Mediator | Cell Line/System | IC50 Value | Reference |

| Nitric Oxide (NO) Production | Microglial cells | 27 ± 0.4 µM | |

| LDL Oxidation (TBARS assay) | N/A | 10.2 µM | |

| NF-κB Transcriptional Activity (TNFα-induced) | HepG2 cells | 12.05 ± 0.82 μM | |

| Cell Proliferation (HSC-3) | OSCC cells | 82.1 µM | |

| Cell Proliferation (Ca9.22) | OSCC cells | 97.5 µM |

Table 2: Dose-Dependent Effects of this compound on Pro-inflammatory Gene and Protein Expression

| Target | Cell Line/System | This compound Concentration | Observed Effect | Reference |

| iNOS Expression | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Significant dose-dependent reduction in protein expression. | |

| Arg-1 Expression | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Dose-dependent increase in protein expression. | |

| iNOS mRNA | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Dose-dependent suppression of mRNA levels. | |

| Arg-1 mRNA | LPS-stimulated BV2 microglia | 10 µM, 20 µM | Dose-dependent enhancement of mRNA levels. | |

| COX-2 Expression | TPA-induced MCF10A cells | Not specified | Attenuated upregulation. | |

| TNF-α, IL-6, IL-1β | LPS-induced ALI in mice | 15, 30, 60 mg/kg | Significant down-regulation in BALF. | |

| NF-κB p65 | LPS-induced ALI in mice | 15, 30, 60 mg/kg | Significant decrease in expression. | |

| COX-2 | LPS-induced ALI in mice | 15, 30, 60 mg/kg | Significant decrease in expression. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Cell Lines:

-

RAW 264.7 (murine macrophage cell line): A standard model for studying inflammation.

-

BV-2 (murine microglial cell line): Used for neuroinflammation studies.

Culture Conditions:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for a specified time (e.g., 1-2 hours).

-

Stimulate cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for the desired duration (e.g., 30 minutes for phosphorylation studies, 16-24 hours for cytokine production).

References

- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 2. This compound: A Natural Flavone with Versatile Pharmacological and Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Jaceosidin: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceosidin is a naturally occurring flavone that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a bioactive compound, it demonstrates potential anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence in various plant species, detailed experimental protocols for its isolation and analysis, and a visual representation of its biosynthetic pathway and extraction workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is predominantly found in terrestrial plants, particularly within the Asteraceae family. The primary genera known to produce this flavone are Artemisia, Centaurea, and Saussurea. Other reported plant sources include species from the genera Cirsium, Eupatorium, Salvia, Disynaphia, and Stylidocleome.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, its developmental stage, and the prevailing environmental conditions. Recent studies have focused on quantifying this compound content in various plant tissues, providing valuable data for selecting optimal sources for extraction.

| Plant Species | Plant Part/Condition | This compound Concentration | Reference |

| Artemisia argyi | Young Leaves | Quantitative data available | [1] |

| Artemisia argyi | Old Leaves | Quantitative data available | [1] |

| Artemisia argyi | Trichomes | Highest concentration | [1][2] |

| Artemisia argyi | Stems (trichome-removed) | Lowest concentration | [1] |

| Artemisia montana | Leaves (collected in June) | 66.6 mg/100g | |

| Saussurea medusa | Cell suspension cultures | 12.2 mg/g (in 4 mm aggregates) | |

| Saussurea medusa | Cell suspension cultures (elicited) | 49.90 mg/L |

Experimental Protocols

The isolation and quantification of this compound from plant matrices involve a series of standard and advanced analytical techniques. The following protocols are generalized methodologies based on published literature.

Extraction of this compound from Plant Material

Objective: To extract crude this compound from dried plant material.

Methodology:

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, aerial parts) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent. Methanol or ethanol are commonly used due to their polarity, which is effective for extracting flavonoids.

-

The ratio of plant material to solvent is typically in the range of 1:10 to 1:20 (w/v).

-

The extraction is often performed at room temperature with constant agitation for a period ranging from several hours to days. Alternatively, heat-reflux extraction can be employed to enhance efficiency.

-

Repeat the extraction process multiple times (typically 2-3 times) with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Combine the extracts and filter them to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Isolation and Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Methodology:

-

Solvent Partitioning:

-

Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.

-

Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of its constituents. This compound is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

Subject the this compound-rich fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing this compound and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in a plant extract.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an acidic aqueous phase (e.g., water with 0.1-0.2% phosphoric acid or formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical gradient might start with a lower concentration of the organic phase, which is gradually increased over the run time.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 350 nm.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

-

-

Standard Preparation and Calibration:

-

Prepare a stock solution of pure this compound standard of a known concentration.

-

Create a series of standard solutions of different concentrations by diluting the stock solution.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system under the same conditions as the standards.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through the general flavonoid pathway, starting from the amino acid phenylalanine. A proposed pathway in Artemisia argyi suggests that luteolin is a key intermediate, which undergoes a series of hydroxylation and O-methylation steps to yield this compound.

Caption: Proposed biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for this compound Isolation and Identification

The process of isolating and identifying this compound from a plant source follows a systematic workflow, beginning with the collection of plant material and culminating in the structural elucidation of the pure compound.

Caption: General workflow for the isolation and identification of this compound.

References

- 1. Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and this compound biosynthesis in Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and this compound biosynthesis in Artemisia argyi [frontiersin.org]

Jaceosidin: A Comprehensive Technical Guide on its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceosidin is a flavone found in several medicinal plants, notably from the Artemisia genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on preclinical data.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily investigated in rodent models following intravenous administration. These studies reveal that this compound is rapidly eliminated from the systemic circulation.

Data Presentation: Intravenous Administration in Rats

The following table summarizes the key pharmacokinetic parameters of this compound reported in two independent studies following intravenous administration to rats.

| Pharmacokinetic Parameter | Study 1 (Zhou et al., 2017) |

| Dose | 2 mg/kg |

| Animal Model | Male Sprague-Dawley rats (200–220 g) |

| t½ (half-life) | 0.7 ± 0.3 h |

| CL (Clearance) | 22.4 ± 3.0 L/h/kg |

| AUC (Area Under the Curve) | Not explicitly stated in the abstract |

| Vd (Volume of Distribution) | Not explicitly stated in the abstract |

Note: While the primary research article by Zhou et al. was identified, only the abstract containing these key findings was accessible.

Bioavailability

A comprehensive search of the published scientific literature did not yield any studies that have determined the absolute oral bioavailability of this compound. The high clearance observed after intravenous administration suggests that this compound likely undergoes extensive first-pass metabolism, which would result in low oral bioavailability. However, without direct experimental evidence from oral administration studies, the exact bioavailability remains unknown. Further research, including oral pharmacokinetic studies, is necessary to quantify the extent of this compound's oral absorption and bioavailability.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)

This protocol is based on the methodology described by Zhou et al. (2017).

1. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 200–220 g

-

Housing: Housed at the Laboratory Animal Center of Wenzhou Medical University. All experimental procedures were approved by the Animal Care and Use Committee.

2. Drug Formulation and Administration:

-

Compound: this compound

-

Dose: 2 mg/kg

-

Route of Administration: Intravenous bolus injection.

3. Blood Sampling:

-

Blood samples were collected at predetermined time points after drug administration. The exact time points were not specified in the available abstract.

4. Sample Preparation:

-

Matrix: Rat plasma

-

Method: Protein precipitation with acetonitrile. Avicularin was used as the internal standard.

5. Bioanalytical Method:

-

Technique: Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS).

-

Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase: A gradient elution with 0.1% formic acid and acetonitrile.

-

Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Linearity: The calibration curve was linear over the range of 2–500 ng/mL in rat plasma.

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters were calculated from the plasma concentration-time data.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an intravenous pharmacokinetic study of this compound in rats.

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

1. PI3K/Akt Signaling Pathway

This compound has been shown to influence the PI3K/Akt pathway, which is crucial for cell survival and growth.

References

Jaceosidin's Impact on Cell Cycle Regulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceosidin, a flavone found in several plants of the Artemisia species, has garnered significant attention in oncological research for its pro-apoptotic and anti-proliferative properties across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of this compound's effects on cell cycle regulation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. The aim is to equip researchers and drug development professionals with a comprehensive resource to inform further investigation into this compound as a potential chemotherapeutic agent.

Data Presentation: Quantitative Effects of this compound

The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings from multiple studies, offering a comparative overview of its potency and cell-line-specific responses.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | 24 | [1][2] |

| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | 24 | [1][2] |

| Hec1A | Endometrial Cancer | Lower than Cisplatin | Not Specified | [3] |

| KLE | Endometrial Cancer | Lower than Cisplatin | Not Specified | |

| T24 | Bladder Cancer | Dose-dependent decrease in viability | 24, 48 | |

| AGS | Gastric Adenocarcinoma | Not specified, but effective | Not Specified | |

| MCF-7 | Breast Cancer | Not specified, but effective | 24, 48 | |

| CAOV-3 | Ovarian Cancer | Dose-dependent decrease in viability | 48 | |

| SKOV-3 | Ovarian Cancer | Dose-dependent decrease in viability | 48 | |

| PC3 | Prostate Cancer | Dose-dependent decrease in viability | 48 | |

| HeLa | Cervical Cancer | Dose-dependent decrease in viability | 48 |

Note: this compound showed no significant cytotoxicity in normal human epithelial keratinocyte (HaCaT) cells at concentrations up to 100 µM, suggesting a degree of cancer cell selectivity.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in G2/M | Citation |

| HSC-3 | Oral Squamous Cell Carcinoma | 100 | 48 | 23.8 | Not Specified | Not Specified | |

| Ca9.22 | Oral Squamous Cell Carcinoma | 100 | 48 | 45.6 | Not Specified | Not Specified | |

| AGS | Gastric Adenocarcinoma | Not Specified | Not Specified | Not Specified | Increased | Not Specified | |

| Hec1A | Endometrial Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Arrest | |

| T24 | Bladder Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Arrest |

Table 3: Modulation of Key Cell Cycle Regulatory Proteins by this compound

| Protein | Function | Effect of this compound | Cell Line(s) | Citation |

| p53 | Tumor Suppressor | Upregulation | MCF10A-ras (breast) | |

| p21 | CDK Inhibitor | Upregulation | MCF10A-ras (breast), AGS (gastric), Hec1A (endometrial) | |

| p27 | CDK Inhibitor | Upregulation | AGS (gastric) | |

| Cyclin D1 | G1/S Transition | Downregulation | AGS (gastric) | |

| Cyclin E | G1/S Transition | Downregulation | AGS (gastric) | |

| Cyclin B1 | G2/M Transition | Downregulation | Hec1A (endometrial) | |

| CDK2 | G1/S Transition | Downregulation | AGS (gastric) | |

| CDK4 | G1/S Transition | Downregulation | AGS (gastric) | |

| CDK6 | G1/S Transition | Downregulation | AGS (gastric) | |

| p-Cdc2 | G2/M Transition | Downregulation | Hec1A (endometrial) | |

| p-Akt | Pro-survival Signaling | Downregulation | OSCC, AGS (gastric) | |

| p-ERK | Pro-survival Signaling | Downregulation | MCF10A-ras (breast) | |

| p-Cdc25C | Mitotic Inducer | Upregulation | Hec1A (endometrial) | |

| p-ATM | DNA Damage Sensor | Upregulation | Hec1A (endometrial) | |

| p-Chk1/2 | DNA Damage Checkpoint | Upregulation | Hec1A (endometrial) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cell cycle regulation.

Cell Culture and Viability Assay

-

Cell Lines and Culture Conditions: Cancer cell lines (e.g., HSC-3, Ca9.22, AGS, Hec1A) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 10 to 200 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

-

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates and grow to approximately 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).

-

-

Fixation and Staining:

-

Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Protein Extraction:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p21, Cyclin D1, CDK4, p-Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: this compound-induced G0/G1 arrest pathway.

Caption: this compound-induced G2/M arrest pathway.

Caption: Experimental workflow for this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type. Its mechanism of action involves the modulation of multiple key signaling pathways, including the upregulation of tumor suppressors like p53 and CDK inhibitors such as p21 and p27, and the downregulation of pro-proliferative pathways involving Akt and ERK. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound, optimize its efficacy, and elucidate its complex molecular interactions in various cancer models. Future in vivo studies are warranted to validate these promising in vitro findings.

References

- 1. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Flavonoid this compound from Artemisia princeps Induces Apoptotic Cell Death and Inhibits the Akt Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, isolated from dietary mugwort (Artemisia princeps), induces G2/M cell cycle arrest by inactivating cdc25C-cdc2 via ATM-Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Jaceosidin: An In-Depth Technical Guide to its In Vivo Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaceosidin, a naturally occurring flavone found in plants of the Artemisia genus, has garnered significant attention in preclinical research for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vivo molecular targets of this compound, summarizing key findings from various animal model studies. The information is presented to facilitate a deeper understanding of its mechanisms of action and to support further research and development efforts.

Core Molecular Targets and Signaling Pathways

This compound has been demonstrated to modulate a range of molecular targets and signaling pathways in vivo, contributing to its therapeutic potential in various disease models, including spinal cord injury, non-small cell lung cancer, diabetic nephropathy, and neuroinflammation.

Spinal Cord Injury: Inhibition of PKM2 and Neuroinflammation

In a mouse model of spinal cord injury (SCI), this compound has been shown to mitigate secondary inflammation and promote functional recovery by directly targeting Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis.[1]

Quantitative Data Summary: Spinal Cord Injury Model

| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |

| Mouse model of SCI | Not specified in abstract | PKM2 | Inhibition of PKM2 activity, leading to reduced microglial activation and diminished tissue damage.[1] | |

| Mouse model of SCI | Not specified in abstract | iNOS | Significant decrease in iNOS levels at the injury site. | |

| Mouse model of SCI | Not specified in abstract | Arg-1 | Marked increase in Arg-1 expression near the injury site. | |

| Mouse model of SCI | Not specified in abstract | PKM2 and Iba-1 | Notably lower fluorescence intensity of both PKM2 and Iba-1 surrounding the spinal cord lesion. |

Signaling Pathway: this compound in Spinal Cord Injury

Experimental Protocols: Spinal Cord Injury Studies

-

Animal Model: A mouse model of spinal cord injury is utilized.

-

This compound Administration: The specific dosage and route of administration were not detailed in the provided abstracts.

-

Western Blot Analysis of PKM2 in Spinal Cord Tissue:

-

Homogenize spinal cord tissue samples in RIPA buffer with protease and phosphatase inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against PKM2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Immunohistochemistry:

-

Perfuse animals with 4% paraformaldehyde (PFA) and dissect the spinal cord.

-

Post-fix the tissue in 4% PFA and then cryoprotect in sucrose solutions.

-

Embed the tissue in OCT compound and section using a cryostat.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., serum).

-

Incubate with primary antibodies against PKM2, Iba-1, iNOS, or Arg-1.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount with a DAPI-containing medium and visualize using a fluorescence microscope.

-

Non-Small Cell Lung Cancer (NSCLC): Regulation of the miR-34c-3p/Integrin α2β1 Axis

In a xenograft model of non-small cell lung cancer (NSCLC), this compound has been shown to inhibit tumor progression and metastasis by upregulating miR-34c-3p, which in turn suppresses the expression of Integrin α2 (ITGA2) and Integrin β1 (ITGB1).[2]

Quantitative Data Summary: NSCLC Xenograft Model

| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |

| A549 cell xenograft in nude mice | 25 mg/kg and 50 mg/kg (intraperitoneal) | Tumor Volume | Significant reduction in tumor volume at both doses.[2] | |

| A549 cell xenograft in nude mice | 25 mg/kg and 50 mg/kg (intraperitoneal) | miR-34c-3p | Upregulation of miR-34c-3p expression.[2] | |

| A549 cell xenograft in nude mice | 25 mg/kg and 50 mg/kg (intraperitoneal) | ITGA2 and ITGB1 | Downregulation of ITGA2 and ITGB1 expression. |

Signaling Pathway: this compound in NSCLC

Experimental Protocols: NSCLC Studies

-

Xenograft Model:

-

Subcutaneously inject A549 human NSCLC cells into the flank of nude mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into control and this compound treatment groups.

-

-

This compound Administration: Administer this compound intraperitoneally at doses of 25 mg/kg and 50 mg/kg.

-

Immunohistochemistry for Integrin α2β1:

-

Fix tumor tissues in formalin and embed in paraffin.

-

Deparaffinize and rehydrate tissue sections.

-

Perform heat-induced epitope retrieval.

-

Block endogenous peroxidase activity.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies against ITGA2 and ITGB1.

-

Wash and incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen substrate (e.g., DAB).

-

Counterstain with hematoxylin and mount.

-

Diabetic Nephropathy: Enhancement of Insulin Receptor Signaling

In a type 2 diabetic mouse model (db/db mice), oral supplementation with this compound was found to ameliorate insulin resistance and kidney dysfunction. This was achieved by augmenting insulin receptor signaling pathways in the liver and skeletal muscle.

Quantitative Data Summary: Diabetic Nephropathy Model

| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |

| db/db diabetic mice | Not specified in abstract | Fasting blood glucose | Reduced fasting blood glucose levels. | |

| db/db diabetic mice | Not specified in abstract | Insulin resistance | Reduced insulin resistance. | |

| db/db diabetic mice | Not specified in abstract | Insulin receptor downstream pathways | Upregulation in the liver and skeletal muscles. | |

| db/db diabetic mice | Not specified in abstract | Advanced glycation end products (AGEs) | Attenuated accumulation in diabetic kidneys. | |

| db/db diabetic mice | Not specified in abstract | VEGF-a | Markedly diminished protein levels in diabetic kidneys. | |

| db/db diabetic mice | Not specified in abstract | Cu/Zn-SOD | Increased expression and activity. |

Signaling Pathway: this compound in Diabetic Nephropathy

Experimental Protocols: Diabetic Nephropathy Studies

-

Animal Model: Utilize db/db mice, a genetic model of type 2 diabetes.

-

This compound Administration: Administer this compound orally as a dietary supplement.

-

Western Blot for Insulin Receptor Signaling Proteins:

-

Isolate liver and skeletal muscle tissues.

-

Prepare protein lysates as described for the SCI model.

-

Perform SDS-PAGE and Western blotting.

-

Use primary antibodies specific for phosphorylated and total forms of key insulin signaling proteins (e.g., IR, IRS-1, Akt).

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

Neuroinflammation: Attenuation in Experimental Allergic Encephalomyelitis (EAE)

In a mouse model of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, systemic injection of this compound was shown to ameliorate neuroinflammation.

Quantitative Data Summary: EAE Model

| Experimental Model | This compound Dosage | Key Molecular Target | Observed Effect | Reference |

| Mouse model of EAE | Not specified in abstract | Neuroinflammation | Ameliorated neuroinflammation. | |

| Mouse model of EAE | Not specified in abstract | Inflammatory cytokines | The abstract mentions reduction of proinflammatory cytokine expression in vitro, suggesting a similar mechanism in vivo. |

Experimental Workflow: EAE Study

Experimental Protocols: EAE Studies

-

EAE Induction: Induce EAE in mice, for example, by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.

-

This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

ELISA for Cytokines in Brain Tissue:

-

Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Use a commercial ELISA kit for specific cytokines (e.g., IL-1β, TNF-α).

-

Follow the manufacturer's instructions for coating plates, adding samples and standards, and detection.

-

Measure absorbance and calculate cytokine concentrations based on the standard curve.

-

Conclusion

The in vivo studies summarized in this technical guide highlight the multifaceted molecular mechanisms of this compound across various disease models. Its ability to target key signaling molecules involved in inflammation, cancer progression, and metabolic dysregulation underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its in vivo targets, optimize dosing strategies, and evaluate its safety and efficacy in more advanced preclinical models.

References

- 1. Mechanistic Study of this compound in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the progression and metastasis of NSCLC by regulating miR-34c-3p/Integrin α2β1 axis - PMC [pmc.ncbi.nlm.nih.gov]

Jaceosidin as a Therapeutic Candidate for Neuroinflammatory Diseases: A Technical Guide

Abstract: Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical pathological component of numerous neurodegenerative diseases and central nervous system (CNS) injuries. Jaceosidin, a naturally occurring flavone found in plants of the Artemisia genus, has emerged as a potent anti-neuroinflammatory agent. This technical guide provides an in-depth review of the mechanisms of action, experimental evidence, and therapeutic potential of this compound in the context of neuroinflammatory diseases. We consolidate quantitative data on its efficacy, detail key experimental methodologies for its evaluation, and present visual diagrams of its molecular pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Neuroinflammation

Neuroinflammation is the innate immune response within the CNS, orchestrated by glial cells—microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic or dysregulated activation of these cells leads to the excessive production of cytotoxic mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2]. This sustained inflammatory state contributes to neuronal damage and is a pathological hallmark in conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic CNS injuries like spinal cord injury (SCI)[3][4][5]. Microglia, the resident immune cells of the CNS, play a central role by transitioning to a pro-inflammatory (M1) phenotype, which is characterized by the release of these harmful mediators. Therefore, modulating microglial activation represents a key therapeutic strategy for neuroinflammatory diseases.

This compound: A Flavonoid with Anti-Neuroinflammatory Properties

This compound (5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one) is a natural flavone with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. Sourced from medicinal herbs, this compound has been identified as a potent inhibitor of microglial activation, capable of mitigating the neuroinflammatory cascade in both in vitro and in vivo models. Its therapeutic action involves the modulation of multiple cell signaling pathways that are deregulated in pathological conditions.

Mechanism of Action in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects through a multi-targeted mechanism, primarily by inhibiting pro-inflammatory mediator production and modulating key intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound effectively suppresses the production of key inflammatory molecules in activated microglia. It significantly reduces nitric oxide (NO) production and diminishes the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are critical for the inflammatory response. Furthermore, it curtails the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This broad-spectrum inhibition helps to attenuate the cytotoxic environment created by activated glial cells.

Modulation of Key Signaling Pathways

A novel mechanism for this compound's anti-inflammatory action is its direct inhibition of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis. In activated microglia, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), which fuels the pro-inflammatory M1 phenotype. This compound directly targets and inhibits PKM2 activity, thereby dampening this glycolytic flux. This metabolic reprogramming is crucial for its ability to shift microglial polarization from the pro-inflammatory M1 state (characterized by iNOS expression) towards an anti-inflammatory M2 state (characterized by Arginase-1, or Arg-1, expression).

References

- 1. mdpi.com [mdpi.com]

- 2. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Study of this compound in Regulating Secondary Inflammation After Spinal Cord Injury in Mouse by Inhibiting PKM2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration [mountainscholar.org]

Jaceosidin: A Potent Inducer of Apoptosis in Cancer Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jaceosidin, a flavone found in plants of the Artemisia genus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] A growing body of evidence highlights its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, focusing on the key signaling pathways involved. It also presents a compilation of quantitative data from various studies and detailed experimental protocols for researchers investigating the apoptotic effects of this compound.

Introduction to this compound and Apoptosis

This compound (4′,5,7-trihydroxy-3′,6-dimethoxyflavone) is a natural flavonoid that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3] One of the key mechanisms contributing to its anti-cancer potential is the induction of apoptosis. Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. This compound has been shown to selectively induce apoptosis in cancer cells while having minimal effects on normal cells, making it an attractive candidate for cancer therapy.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic activity of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize the key quantitative findings, including IC50 values and the extent of apoptosis induction.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (h) | Assay | Reference |

| CAOV-3 | Ovarian Cancer | < 40 | 48 | MTT | |

| HSC-3 | Oral Squamous Cell Carcinoma | 82.1 | 48 | MTT | |

| Ca9.22 | Oral Squamous Cell Carcinoma | 97.5 | 48 | MTT | |

| AGS | Gastric Adenocarcinoma | 29.43 | 24 | CCK-8 | |

| BGC-823 | Gastric Cancer | 35.88 | 24 | CCK-8 | |

| HGC-27 | Gastric Cancer | 41.26 | 24 | CCK-8 | |

| MGC-803 | Gastric Cancer | 33.15 | 24 | CCK-8 | |

| SGC-7901 | Gastric Cancer | 38.74 | 24 | CCK-8 | |

| MKN-45 | Gastric Cancer | 45.62 | 24 | CCK-8 | |

| MCF-7 | Breast Cancer | Not specified | 48 | Not specified | |

| T98G | Glioblastoma | Not specified | Not specified | Not specified | |

| U87 | Glioblastoma | Not specified | Not specified | MTT |

Table 2: Apoptosis Induction by this compound in Cancer Cells

| Cell Line | This compound Concentration (µM) | Duration of Treatment (h) | Apoptosis Rate (%) | Method | Reference |

| HSC-3 | 25 | 48 | Prominent early and late apoptosis | Annexin V/PI | |

| Ca9.22 | 25 | 48 | Prominent early and late apoptosis | Annexin V/PI | |

| HSC-3 | 100 | 48 | 23.8% (Sub-G1) | Flow Cytometry | |

| Ca9.22 | 100 | 48 | 45.6% (Sub-G1) | Flow Cytometry | |

| MCF-7 | 20 | 48 | ~7% (early), ~17% (late) | Annexin V/PI | |

| MCF-7 | 40 | 48 | ~36% (early), ~40% (late) | Annexin V/PI | |

| AGS | Not specified | Not specified | Increased from 37.12% to 13.46% with NAC pre-treatment | Not specified |

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the intrinsic mitochondrial pathway, as well as the PI3K/Akt, MAPK, and STAT3 signaling cascades.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is a major mechanism through which this compound exerts its cytotoxic effects. This pathway is initiated by various intracellular stresses and converges on the mitochondria.

-

Mitochondrial Membrane Potential (MMP) Disruption: this compound treatment leads to a dose-dependent decrease in the mitochondrial membrane potential in cancer cells.

-

Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Cleavage of PARP is a hallmark of apoptosis.

Caption: Intrinsic apoptosis pathway activated by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.

-

Akt Inhibition: this compound downregulates the phosphorylation of Akt in oral squamous cell carcinoma cells.

-

Reversal of Anti-proliferative Effects: Ectopic activation of Akt can block the anti-proliferative effects of this compound, confirming the importance of Akt inhibition in its mechanism of action.

Caption: this compound promotes apoptosis by inhibiting the PI3K/Akt survival pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and apoptosis. This compound modulates the activity of several key members of this pathway.

-

ERK and p38 Activation: In MCF-7 breast cancer cells, this compound treatment leads to an increase in the phosphorylation of ERK and p38 MAPKs.

-

JNK Activation: In gastric cancer cells, this compound upregulates the phosphorylation of JNK and p38, while downregulating phosphorylated ERK. This differential regulation suggests cell-type specific effects.

Caption: this compound modulates the MAPK signaling pathway to induce apoptosis.

STAT3 Signaling Pathway